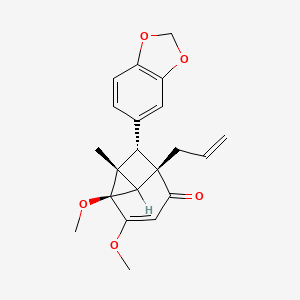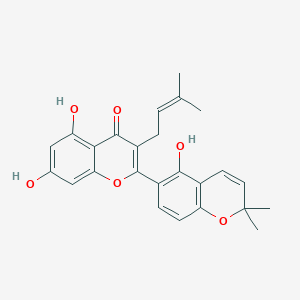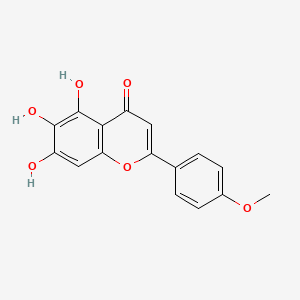
6-Chloro-5-fluoro-2-methylpyrimidin-4-amine
Übersicht
Beschreibung
6-Chloro-5-fluoro-2-methylpyrimidin-4-amine is a chemical compound with the CAS Number: 943006-45-9. It has a molecular weight of 161.57 and its IUPAC name is 6-chloro-5-fluoro-2-methyl-4-pyrimidinylamine . The compound is typically a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves a reaction with ammonia in methanol and water at 70°C for 2 hours . The reaction mixture is then cooled to room temperature, and a precipitate is formed. The reaction mixture is diluted with water and stirred for 30 minutes. The solids are collected by suction filtration, washed with water, and air-dried to give 4-amino-6-chloro-5-fluoro-2-methylpyrimidine .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5ClFN3/c1-2-9-4(6)3(7)5(8)10-2/h1H3, (H2,8,9,10) and the InChI key is RDJZOWUMMHRHDK-UHFFFAOYSA-N . This information can be used to generate a 3D model of the molecule for further analysis.It is a solid at room temperature . The compound’s flash point is 110.5 . Its solubility is calculated to be 1.23 mg/ml .
Wissenschaftliche Forschungsanwendungen
1. Structural Analysis and Conformational Studies
- Studies on similar pyrimidine compounds, like benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, have been conducted to understand their crystal and molecular structures. This type of research provides insights into conformational differences, molecular interactions, and hydrogen-bonding interactions in such compounds, which is crucial for understanding the properties and potential applications of 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine (Odell, McCluskey, Failes, & Tiekink, 2007).
2. Reaction Mechanisms and Product Formation
- Research into the regioselective displacement reactions of similar pyrimidines with ammonia has been conducted. This includes studies on how different compounds like 5-bromo-2,4-dichloro-6-methylpyrimidine react with ammonia, leading to the formation of products such as 5-bromo-2-chloro-6-methylpyrimidin-4-amine. Such studies are significant for understanding the chemical behavior and potential synthetic pathways involving this compound (Doulah et al., 2014).
3. Antiviral Research
- Analogous pyrimidines have been synthesized and evaluated for their potential as anti-HIV agents. These studies are crucial for developing new medicinal compounds and understanding how modifications to the pyrimidine structure can influence biological activity(Loksha, Pedersen, Loddo, & la Colla, 2016).
4. Synthesis and Biological Activity
- The synthesis and evaluation of pyrimidine derivatives for their antibacterial and antituberculous effects have been a focus of research. This includes the study of compounds like 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, highlighting the potential of similar pyrimidines in pharmaceutical applications (Erkin & Krutikov, 2007).
- Chemical Synthesis and Mechanistic Studies
- Research on the synthesis of various pyrimidine compounds, including those with similar structures to this compound, provides valuable insights. This includes understanding the kinetics and reaction mechanisms involved in the formation of such compounds, which is fundamental for chemical synthesis and applications in different fields (Brown & Waring, 1974).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-5-fluoro-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClFN3/c1-2-9-4(6)3(7)5(8)10-2/h1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJZOWUMMHRHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717410 | |
| Record name | 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
943006-45-9 | |
| Record name | 6-Chloro-5-fluoro-2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,6-Tetrahydroxy-5-oxobenzo[7]annulene-8-carboxylic acid](/img/structure/B1649354.png)
![2-(3,4-Dihydroxyphenyl)-3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,7-dihydroxychromen-4-one](/img/structure/B1649360.png)
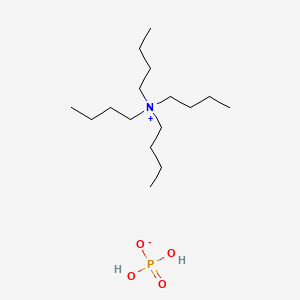
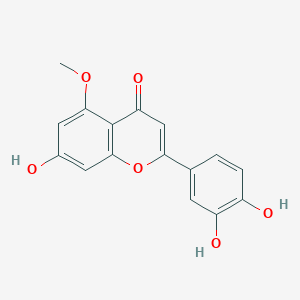
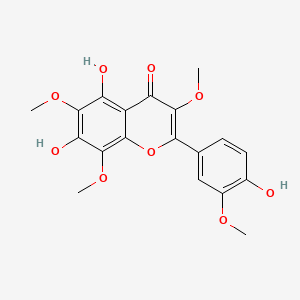
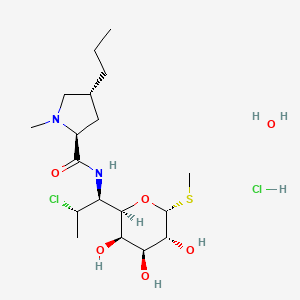
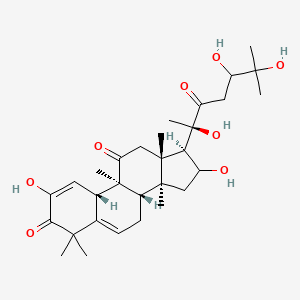
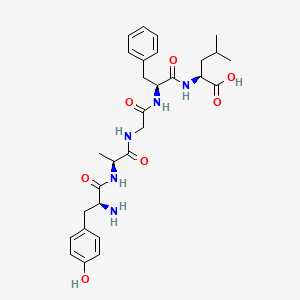
![disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1649369.png)
